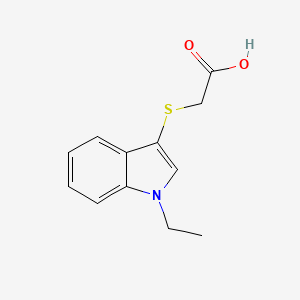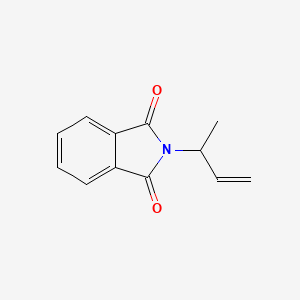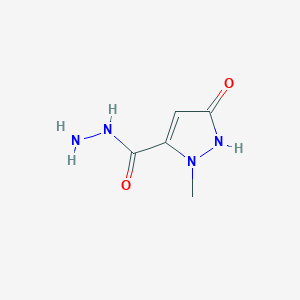
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Übersicht
Beschreibung
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, commonly referred to as EISA, is a novel indole-based compound that has recently been discovered and studied for its potential applications in scientific research. EISA has been found to possess unique properties that make it particularly useful in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
The indole core of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a significant structure in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division . For instance, certain derivatives have shown potent activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29, indicating the potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as a scaffold for designing new anticancer drugs .
Synthesis of α-Indolylacrylates
α-Indolylacrylates, which can be synthesized from (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, have shown promise as potential anticancer agents. The synthesis involves the reaction of indoles with pyruvates using a Brønsted acid ionic liquid catalyst, leading to compounds with promising anticancer activity. This underscores the versatility of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in creating novel drug candidates .
Antimicrobial Applications
The compound’s derivatives have been explored for their antimicrobial activities. For example, the condensation of substituted indole-3-aldehydes with active methylene groups has led to products that exhibit antimicrobial properties. This suggests that (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid could be a precursor in synthesizing compounds with potential use in combating microbial infections .
Eigenschaften
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-13-7-11(16-8-12(14)15)9-5-3-4-6-10(9)13/h3-7H,2,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJISRIJIKCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396241 | |
| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
CAS RN |
883539-49-9 | |
| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)


![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)





